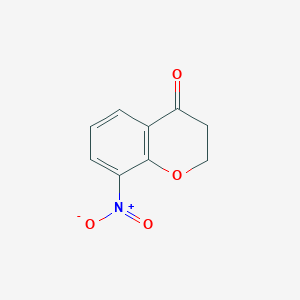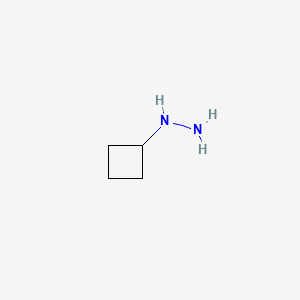
N-ethyl-4-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-4-phenoxyaniline” is a chemical compound with the molecular formula C12H11NO . It is also known as 4-Aminophenyl phenyl ether . The molecular weight of this compound is 185.22 g/mol .
Molecular Structure Analysis
The molecular structure of “N-ethyl-4-phenoxyaniline” consists of a phenyl group (C6H5) attached to an oxygen atom (O), which is connected to another phenyl group with an amine group (NH2) at the para position . This gives the compound its linear formula: C6H5OC6H4NH2 .Chemical Reactions Analysis
While specific chemical reactions involving “N-ethyl-4-phenoxyaniline” are not available, it’s important to note that this compound is used in the synthesis of other substances .Physical And Chemical Properties Analysis
“N-ethyl-4-phenoxyaniline” is a solid substance with a dark brown color . It has a molecular weight of 185.22 g/mol .Applications De Recherche Scientifique
Inhibition of N-type Calcium Channels
- Scientific Field: Medicinal Chemistry
- Application Summary: Phenoxyaniline and sulfonamide analogues have been used to inhibit N-type calcium channels. These channels play a crucial role in the sensation of pain, and their inhibition can potentially help manage nociceptive and neuropathic pain .
- Methods of Application: Structural modifications were made to the neuronal calcium ion channel blocker MONIRO-1 and related compounds, replacing the amide linker with an aniline and isosteric sulfonamide moiety . The compounds were then evaluated in a FLIPR-based intracellular calcium response assay .
- Results: A comprehensive SAR study revealed a number of phenoxyaniline and sulfonamide compounds that were more potent or had similar potency for the Ca V 2.2 and Ca V 3.2 channel compared to MONIRO-1 . The sulfonamide derivatives were the most promising Ca V 2.2 inhibitors developed, possessing high stability in plasma, low toxicity, favourable CNS MPO scores, and high potency and selectivity .
Safety And Hazards
“N-ethyl-4-phenoxyaniline” is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Precautions should be taken to avoid breathing in dust, fumes, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection .
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-4-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNFEKIHODSONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-phenoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)












